In-Depth Technical Guide: 3-(Trifluoromethyl)phenyl Isothiocyanate (CAS number 1840-19-3)
In-Depth Technical Guide: 3-(Trifluoromethyl)phenyl Isothiocyanate (CAS number 1840-19-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)phenyl isothiocyanate, a compound of interest in the fields of medicinal chemistry and drug development. This document consolidates its chemical and physical properties, safety information, and potential therapeutic applications, with a focus on its emerging role as an anti-cancer agent.
Core Chemical and Physical Properties
3-(Trifluoromethyl)phenyl isothiocyanate is a reactive organic compound characterized by a phenyl ring substituted with a trifluoromethyl group at the meta position and an isothiocyanate functional group. The trifluoromethyl group enhances the compound's lipophilicity, which can influence its biological activity.[1][2]
| Property | Value | Reference(s) |
| CAS Number | 1840-19-3 | |
| Molecular Formula | C₈H₄F₃NS | |
| Molecular Weight | 203.18 g/mol | |
| Appearance | Colorless to yellow liquid | [2] |
| Boiling Point | 206-208 °C | |
| Density | 1.335 g/mL at 25 °C | |
| Refractive Index | 1.5547 at 20 °C | |
| Flash Point | 95 °C (closed cup) | |
| Solubility | Insoluble in water; soluble in organic solvents | [1] |
| Synonyms | 1-Isothiocyanato-3-(trifluoromethyl)benzene, m-(Trifluoromethyl)phenyl isothiocyanate, α,α,α-Trifluoro-m-tolyl isothiocyanate | [2] |
Synthesis and Reactivity
The synthesis of 3-(Trifluoromethyl)phenyl isothiocyanate typically involves the reaction of 3-(trifluoromethyl)aniline with a thiocarbonylating agent. The isothiocyanate group is highly electrophilic and reactive towards nucleophiles, particularly primary and secondary amines, which is a key aspect of its biological activity and its utility as a synthetic intermediate.[1] The compound is sensitive to moisture and should be handled accordingly. It is incompatible with strong acids, strong bases, alcohols, amines, and strong oxidizing agents.
Potential Therapeutic Applications: Anti-Cancer Activity
Emerging research has identified 3-(Trifluoromethyl)phenyl isothiocyanate as a compound with potential anti-cancer properties. A patent application has disclosed its use, often in combination with other chemotherapeutic agents, for inhibiting the growth of a broad spectrum of cancer cell lines.[3]
Cancer Cell Lines Tested:
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Cervical Cancer: HeLa
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Leukemia: Jurkat E6-1, HL-60
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Ovarian Cancer: OVCAR-3
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Osteosarcoma: Saos-2
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Gastric Cancer: AGS
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Lung Cancer: A549
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Pancreatic Cancer: PANC-1
-
Glioblastoma: U251
-
Melanoma: SK-MEL-28
-
Prostate Cancer: DU145, PC-3
-
Breast Cancer: MDA-MB-231
While specific quantitative data for the standalone efficacy of 3-(Trifluoromethyl)phenyl isothiocyanate is not yet publicly available in peer-reviewed literature, its inclusion in anti-cancer compositions suggests a significant role in inducing cytotoxicity in tumor cells.
Postulated Mechanism of Action and Signaling Pathways
The precise signaling pathways modulated by 3-(Trifluoromethyl)phenyl isothiocyanate are still under investigation. However, based on the known mechanisms of other isothiocyanates, particularly phenethyl isothiocyanate (PEITC), a plausible mechanism involves the induction of apoptosis (programmed cell death) in cancer cells.[1][4]
Isothiocyanates are known to induce cellular stress through the generation of reactive oxygen species (ROS). This can trigger downstream signaling cascades that lead to cell cycle arrest and apoptosis. Key signaling pathways implicated in the anti-cancer effects of isothiocyanates include the MAPK, PI3K-Akt, and p53 pathways.[3][5]
Below is a generalized diagram illustrating the potential mechanism of action for isothiocyanates in cancer cells.
Caption: Postulated signaling cascade initiated by 3-(Trifluoromethyl)phenyl Isothiocyanate.
Experimental Protocols
While specific published protocols for 3-(Trifluoromethyl)phenyl isothiocyanate in biological assays are limited, the following are representative methodologies based on studies of similar isothiocyanates and the cancer cell lines mentioned in the patent literature.
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of the compound on cancer cells.
Methodology:
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Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of 3-(Trifluoromethyl)phenyl isothiocyanate in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to quantify the percentage of cells undergoing apoptosis.[6]
Methodology:
-
Cell Treatment: Treat cancer cells with 3-(Trifluoromethyl)phenyl isothiocyanate at various concentrations for a specified time period (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Below is a generalized workflow for assessing the anti-cancer activity of the compound.
Caption: Experimental workflow for evaluating the anti-cancer effects.
Safety and Handling
3-(Trifluoromethyl)phenyl isothiocyanate is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion and Future Directions
3-(Trifluoromethyl)phenyl isothiocyanate is a promising compound for further investigation in the field of drug discovery, particularly for its potential anti-cancer applications. Future research should focus on elucidating its precise mechanism of action, identifying its specific molecular targets, and conducting in vivo studies to evaluate its efficacy and safety in preclinical models. The development of more potent and selective analogs could also be a valuable avenue for future research.
References
- 1. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]
- 2. CAS 1840-19-3: 3-(TRIFLUOROMETHYL)PHENYL ISOTHIOCYANATE [cymitquimica.com]
- 3. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenethyl isothiocyanate sensitizes glioma cells to TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
